molecular formula C14H19FN2S B5788868 1-Cycloheptyl-3-(4-fluorophenyl)thiourea

1-Cycloheptyl-3-(4-fluorophenyl)thiourea

Cat. No.: B5788868
M. Wt: 266.38 g/mol
InChI Key: AYIFJQRLXUIPRI-UHFFFAOYSA-N
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Description

1-Cycloheptyl-3-(4-fluorophenyl)thiourea is a thiourea derivative characterized by a cycloheptyl group attached to the thiourea nitrogen and a 4-fluorophenyl substituent on the adjacent nitrogen. Thioureas are known for their versatility in medicinal chemistry, catalysis, and materials science due to their ability to engage in hydrogen bonding and metal coordination .

Properties

IUPAC Name

1-cycloheptyl-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2S/c15-11-7-9-13(10-8-11)17-14(18)16-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIFJQRLXUIPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-3-(4-fluorophenyl)thiourea typically involves the reaction of cycloheptylamine with 4-fluorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of 1-Cycloheptyl-3-(4-fluorophenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity of the final product. The purification process may involve additional steps, such as chromatography, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-3-(4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cycloheptyl-3-(4-fluorophenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-(4-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiourea Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
1-Cycloheptyl-3-(4-fluorophenyl)thiourea C₁₄H₁₉FN₂S 278.38* Cycloheptyl, 4-fluorophenyl High lipophilicity (predicted) -
1-Cyclohexyl-3-(4-methylphenyl)thiourea C₁₄H₂₀N₂S 248.39 Cyclohexyl, 4-methylphenyl Lower steric bulk than cycloheptyl
1-(4-Fluorophenyl)-3-(4-phenoxyphenyl)thiourea C₁₉H₁₅FN₂OS 338.40 4-Fluorophenyl, phenoxyphenyl High thermal stability (b.p. 450°C)
N-4-Methoxybenzoyl-N’-(4-fluorophenyl)thiourea C₁₅H₁₃FN₂O₂S 320.34 Methoxybenzoyl, 4-fluorophenyl Enhanced cytotoxicity (RS < HU)

*Calculated based on analogous structures.

  • Cycloalkyl vs.
  • Fluorophenyl vs. Methylphenyl : The 4-fluorophenyl group enhances electronegativity and hydrogen-bonding capacity compared to 4-methylphenyl, which may improve binding to biological targets .

Antiviral Activity:

  • 1-(2-(1H-Indol-3-yl)ethyl)-3-(4-fluorophenyl)thiourea (EC₅₀ = 5.45 µg/mL against HIV-1) demonstrates the role of indole-derived substituents in enhancing antiviral efficacy via interactions with viral enzymes .
  • N-4-Benzoyl-N’-(4-fluorophenyl)thiourea derivatives show promise against SARS-CoV-2 by targeting the 3CLpro protease, with activity linked to hydrophobic and polar substituents .

Anticancer Activity:

Structural and Conformational Differences

  • Crystal Structure Insights: 1-Benzoyl-3-(4-fluorophenyl)thiourea () reveals nonplanar geometries due to steric clashes between substituents, a feature likely shared by the cycloheptyl analog. The dihedral angles (28–70°) between thiourea and aromatic rings influence packing efficiency and solubility.
  • Selenourea vs. Thiourea: Replacing sulfur with selenium in Cinchona alkaloid-based catalysts improves enantioselectivity (up to 96% ee) in asymmetric reactions, highlighting the chalcogen’s role in catalysis .

Key Research Findings and Implications

  • Substituent Flexibility : Larger cycloalkyl groups (e.g., cycloheptyl) may reduce catalytic or binding efficiency due to steric hindrance but enhance selectivity in biological systems.
  • Electronic Tuning : The 4-fluorophenyl group consistently enhances bioactivity across analogs, likely due to its electronegativity and ability to form hydrogen bonds .
  • Thermal Stability: Derivatives with extended aromatic systems (e.g., phenoxyphenyl) exhibit higher boiling points (~450°C), suggesting utility in high-temperature applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Cycloheptyl-3-(4-fluorophenyl)thiourea?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as cycloheptylamine and 4-fluoroaniline derivatives. Key parameters include:

  • Temperature : Reactions are often conducted under reflux (60–100°C) to ensure completion .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while non-polar solvents improve purity during crystallization .
  • Catalysts : Use of coupling agents like EDCI/HOBt for thiourea bond formation .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing thiourea derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent connectivity and hydrogen bonding via NH and C=S peaks .
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., S···π stacking) .
  • FT-IR : Validates thiourea functional groups (C=S stretch at ~1250–1350 cm1^{-1}) .

Q. How can researchers evaluate the preliminary biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use microdilution methods (e.g., MIC against S. aureus or E. coli) with positive/negative controls .
  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. What computational methods can predict the bioactivity and binding mechanisms of 1-Cycloheptyl-3-(4-fluorophenyl)thiourea?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with tubulin or DNA gyrase) to identify binding pockets .
  • QSAR Models : Corrogate substituent effects (e.g., cycloheptyl vs. phenyl) with bioactivity data .

Q. How can contradictory data in biological assays (e.g., variable IC50_{50} values) be resolved?

  • Methodological Answer :

  • Experimental Replication : Standardize protocols (e.g., cell passage number, incubation time) to minimize variability .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target specificity .

Q. What strategies enhance the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) to improve membrane permeability .
  • Prodrug Design : Mask the thiourea group with labile protecting groups to reduce off-target effects .
  • Co-crystallization Studies : Resolve ligand-target complexes to guide rational design .

Q. How do crystallographic studies inform the design of thiourea-based inhibitors?

  • Methodological Answer :

  • Hydrogen Bond Analysis : Identify key interactions (e.g., NH···O or S···C=O) that stabilize inhibitor-enzyme complexes .
  • Packing Motifs : Optimize substituents to enhance crystal lattice stability, improving solubility .
  • Torsion Angle Adjustments : Modify cycloheptyl or fluorophenyl moieties to reduce steric hindrance .

Methodological Notes

  • Theoretical Frameworks : Link studies to enzyme inhibition theories (e.g., competitive vs. allosteric) or QSAR principles .
  • Data Reproducibility : Archive raw spectral data and crystallographic CIF files in public repositories (e.g., Cambridge Structural Database) .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro and in vivo testing .

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